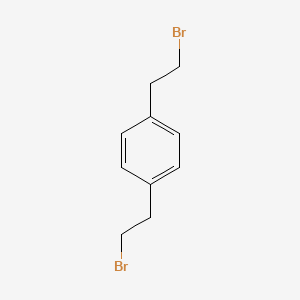

1,4-双(2-溴乙基)苯

描述

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, paper describes the synthesis of bromo-functionalized 1,2-bis(trimethylsilyl)benzenes through a cobalt-catalyzed Diels-Alder cycloaddition. This method could potentially be adapted for the synthesis of 1,4-bis(2-bromoethyl)benzene by choosing appropriate starting materials and reaction conditions. Similarly, paper discusses the preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene, which, while not the same, shares the bromo-substituent feature with 1,4-bis(2-bromoethyl)benzene.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is crucial for understanding their reactivity and properties. Paper uses density functional theory (DFT) calculations to compare the experimental data with the calculated molecular geometry and vibrational frequencies. Such computational methods could be applied to 1,4-bis(2-bromoethyl)benzene to predict its structure and properties.

Chemical Reactions Analysis

Brominated benzene derivatives are versatile in chemical reactions. For example, the bromo derivative from paper undergoes Suzuki reactions, which are cross-coupling reactions that could be relevant for further functionalization of 1,4-bis(2-bromoethyl)benzene. Paper explores the solid-state interactions of dibromo benzene derivatives, which could inform the understanding of how 1,4-bis(2-bromoethyl)benzene might crystallize or interact in the solid state.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are diverse. Paper models various properties such as dipole moment, polarizability, and hyperpolarizability of a benzene molecule with carboxyl and oxo substituents. These calculations could be indicative of the electronic properties that 1,4-bis(2-bromoethyl)benzene might exhibit. Paper discusses the mesophase behavior of polyethers based on a bis(hydroxyphenyl)ethyl benzene derivative, which could suggest potential liquid-crystalline properties for similar compounds.

科学研究应用

1. 合成官能化苯

1,4-双(2-溴乙基)苯是合成各种官能化苯的多功能起始物质。它已被用于高效合成溴基、硼基和锡基官能化的1,2-双(三甲基硅基)苯。这些化合物在形成苯亚炔前体、Lewis酸催化剂和某些荧光物质(Reus et al., 2012)方面至关重要。

2. 乙烯化合物的形成

该化合物通过与双(四唑基)苯基反应,在形成各种烷基卤代衍生物以及乙烯衍生物的过程中发挥作用,展示了其在创建复杂分子结构(Fleming et al., 2005)中的实用性。

3. 电化学应用

1,4-双(2-溴乙基)苯在电化学研究中被用于1,4-对苯二酚与1,2-双(溴甲基)苯的电合成反应,这一过程揭示了对二烯反应的见解,并提供了一种绿色和汇聚的电合成方法(Habibi等人,2014)。

4. 超分子配位网络

该化学物质已被用于创建一维和二维超分子配位网络。这些网络由次级键合相互作用稳定,并具有较高的熔点,表明它们在材料科学应用中的潜力(Allen et al., 2009)。

5. 合成聚(亚胺醇/醌)前体

1,4-双(2-溴乙基)苯在合成聚(亚胺醇/醌)前体中至关重要。这些化合物在材料科学和化学等各个领域具有潜在应用(Run-xiong, 2008)。

安全和危害

While specific safety and hazard information for 1,4-Bis(2-bromoethyl)benzene is not available in the search results, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing when handling similar chemical compounds .

属性

IUPAC Name |

1,4-bis(2-bromoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVPRNNDJXCLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372758 | |

| Record name | 1,4-bis(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(2-bromoethyl)benzene | |

CAS RN |

4542-72-7 | |

| Record name | 1,4-bis(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

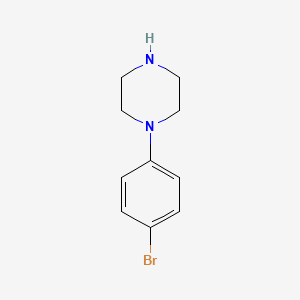

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。